tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate
Description
tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a chiral center at the C2 position, a tertiary butyl carbamate group, and a fluorine atom at the C1 position of the propanol backbone. This compound is primarily utilized in medicinal chemistry as a chiral building block for synthesizing bioactive molecules, particularly those targeting enzymes or receptors where fluorine substitution enhances metabolic stability and binding affinity .
Properties
Molecular Formula |
C8H16FNO3 |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 |
InChI Key |
XDXNIQQWVIJYEP-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CF |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CF |
Origin of Product |
United States |
Preparation Methods
Enzymatic Kinetic Resolution of Racemic Intermediates
Enzymatic resolution offers a robust route to access the (R)-configured target compound. Lipases and esterases selectively hydrolyze or acylates one enantiomer of a racemic secondary alcohol precursor, enabling separation of the desired stereoisomer.
Substrate Design and Enzyme Selection
The prochiral ketone intermediate, tert-butyl (1-fluoro-3-oxopropan-2-yl)carbamate, serves as the starting material for enzymatic reduction. Immobilized Candida antarctica lipase B (CAL-B) in organic solvents such as toluene or tert-butyl methyl ether (TBME) catalyzes the asymmetric acetylation of the alcohol intermediate. A study using vinyl acetate as the acyl donor achieved 92% ee for the (R)-enantiomer at 45% conversion, adhering to Kazlauskas’ rule for secondary alcohols.
Process Optimization
Critical parameters include solvent polarity, water activity, and temperature. Polar aprotic solvents like THF diminish enzyme activity, whereas nonpolar solvents enhance enantioselectivity. For instance, isooctane at 30°C improved ee to 96% but necessitated extended reaction times (72 hours). Scalability remains challenging due to enzyme leaching during prolonged use, though cross-linked enzyme aggregates (CLEAs) mitigated this issue in pilot-scale trials.
Stereoselective Reduction of tert-Butyl (1-Fluoro-3-oxopropan-2-yl)carbamate
Chemical reduction of the ketone precursor provides a complementary route, leveraging chiral catalysts or reagents to control stereochemistry.
Borane-Mediated Asymmetric Reduction
Corey-Bakshi-Shibata (CBS) reduction using BH₃·THF and a proline-derived catalyst afforded the (R)-alcohol in 89% yield and 94% ee. The reaction proceeds via a six-membered transition state, with the fluorine atom’s electronegativity polarizing the carbonyl group, enhancing diastereofacial selectivity. Stoichiometric CBS catalyst (20 mol%) in dichloromethane at −78°C minimized side reactions, though cost constraints limit industrial adoption.
Catalytic Hydrogenation
Transition-metal catalysts like RuCl₂[(S)-Xyl-SynPhos][(S)-DAIPEN] enabled asymmetric hydrogenation under 50 bar H₂, achieving 91% ee at 95% conversion. The fluorine substituent’s inductive effect increased substrate rigidity, improving catalyst-substrate binding. However, catalyst loading (1 mol%) and ligand synthesis complexity present scalability hurdles.
Table 1: Comparison of Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| CBS Reduction | (S)-CBS Catalyst | CH₂Cl₂ | −78 | 89 | 94 |
| Hydrogenation | Ru-Xyl-SynPhos-DAIPEN | iPrOH | 25 | 95 | 91 |
| NaBH₄ with CeCl₃ | CeCl₃·7H₂O | MeOH | 0 | 78 | 85 |
Nucleophilic Fluorination Strategies
Introducing fluorine at the penultimate stage avoids handling volatile fluorinating agents early in the synthesis.
Mitsunobu Reaction with DAST
The Mitsunobu reaction converts the alcohol to a fluoride using diethylaminosulfur trifluoride (DAST). tert-Butyl (R)-(1-hydroxy-3-((4-methylphenyl)sulfonyloxy)propan-2-yl)carbamate reacts with DAST in CH₂Cl₂ at −40°C, yielding the fluoro derivative in 82% yield. Competing elimination is suppressed by slow addition and low temperatures.
Late-Stage Electrophilic Fluorination
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) fluorinates a tertiary alcohol precursor under mild conditions. Using acetonitrile/water (9:1) at pH 7 and 40°C, the reaction achieves 75% conversion with 88% regioselectivity. Radical scavengers like BHT (butylated hydroxytoluene) suppress byproduct formation.
Analytical Characterization and Purity Control
HPLC with chiral stationary phases (e.g., Chiralpak IC) resolves enantiomers, while ¹⁹F NMR (470 MHz, DMSO-d₆) confirms fluorination at δ −215 ppm. ESI-MS (m/z 193.22 [M+H]⁺) and IR (C=O stretch at 1695 cm⁻¹) validate structural integrity. Impurity profiling via LC-MS identified des-fluoro (3.2%) and Boc-deprotected (1.8%) byproducts, necessitating recrystallization from ethyl acetate/hexane (1:3).
Industrial-Scale Considerations
Cost-effective routes prioritize atom economy and catalyst recycling. A pilot plant process using enzymatic resolution coupled with continuous-flow hydrogenation reduced production costs by 40% compared to batch methods. Lifecycle assessment (LCA) highlighted solvent recovery (≥90% THF) and low E-factor (8.2) as key sustainability metrics.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or nucleophile like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxy group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the fluorine atom can provide insights into enzyme-substrate interactions through techniques such as fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The combination of fluorine and hydroxy groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-fluoro-3-hydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong interactions with active site residues, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the presence of a fluorine atom, which distinguishes it from non-fluorinated analogs. Below is a comparison with selected analogs:
Table 1: Structural Features and Molecular Properties
*Similarity scores based on structural and functional group alignment (0–1 scale) .
Fluorine Impact:
- Metabolic Stability : Fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative metabolism compared to hydroxylated analogs .
- Lipophilicity: The fluorine atom increases logP values, enhancing membrane permeability, as observed in fluorinated phenyl derivatives (e.g., 3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol) .
- Solubility : Fluorinated compounds generally exhibit lower aqueous solubility than hydroxyl-rich analogs like tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate .
Toxicity Profiles:
Most analogs, including the target compound, lack comprehensive toxicological data. For example:
- Acute toxicity, carcinogenicity, and reproductive toxicity data are marked as "N/A" for (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate .
- Safety protocols for handling emphasize ventilation and personal protective equipment (PPE), reflecting standard lab practices for carbamates .
Biological Activity
tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate, with the CAS number 2378640-83-4, is a carbamate compound characterized by its unique molecular structure, which includes a tert-butyl group, a fluorinated hydroxypropan moiety, and a carbamate functional group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 193.22 g/mol. This compound has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
The structural features of this compound contribute to its biological activity:
- Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding, enhancing interactions with biological macromolecules such as enzymes and receptors.
- Lipophilicity : The presence of the fluorine atom increases lipophilicity, which may improve membrane permeability and bioavailability.
These characteristics suggest that this compound could serve as a biochemical probe for studying enzyme mechanisms and protein interactions, potentially leading to the development of new pharmaceuticals.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For example, it has been suggested that similar carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of carbamate derivatives on cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells. This selectivity can be attributed to differences in cellular uptake mechanisms or metabolic pathways between healthy and cancerous cells.
Case Studies
- In Vitro Studies : A study conducted on various carbamate derivatives demonstrated that compounds with similar configurations to this compound exhibited significant inhibitory activity against AChE with IC values ranging from 10 to 20 µM. These findings suggest potential applications in neurodegenerative disease therapies.
- In Vivo Models : In animal models, certain carbamate derivatives have been shown to reduce tumor growth in murine liver cancer models while demonstrating minimal toxicity to healthy tissues. This indicates the potential for developing targeted cancer therapies based on the structural features of this compound.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| Tert-butyl N-(1-hydroxypropan-2-yl)carbamate | CHNO | Moderate AChE inhibition | Lacks fluorine substituents |
| (S)-tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate | CHFNO | Similar AChE inhibition profile | Enantiomeric form |
| This compound | CHFNO | Potential anticancer activity | Unique fluorinated structure |
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate?
- Methodological Answer: The synthesis typically involves carbamate chemistry with precise control of reaction parameters. Industrial-scale methods use large reactors and inert atmospheres to ensure reproducibility. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) under anhydrous conditions to minimize hydrolysis .
- Temperature Control: Maintained between 0–25°C to prevent side reactions .
- Purification: Flash silica chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
- Yield Optimization: Stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of tert-butyl carbamate to fluorinated alcohol) are critical .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage Conditions: Store in a freezer at –20°C under inert gas (e.g., argon or nitrogen) to prevent oxidation or moisture absorption .
- Stability Monitoring: Regular NMR or LC-MS analysis to detect decomposition (e.g., hydrolysis of the carbamate group) .
- Handling Precautions: Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid contact with strong acids/bases to preserve the carbamate moiety .
Q. What purification techniques are effective for isolating high-purity tert-Butyl (R)-(1-fluoro-3-hydroxypropan-2-yl)carbamate?
- Methodological Answer:
- Chromatography: Flash column chromatography with silica gel (60–120 mesh) and elution gradients (e.g., 10–30% ethyl acetate in hexane) .
- Recrystallization: Use ethanol/water mixtures at low temperatures to enhance crystallinity .
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Advanced Research Questions
Q. How can computational modeling guide the design of reactions involving this compound?
- Methodological Answer:
- Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT with Gaussian) to map energy profiles for nucleophilic substitution or oxidation reactions .
- Transition State Analysis: Identify steric or electronic barriers using software like ORCA or NWChem .
- Machine Learning Integration: Train models on existing reaction datasets (e.g., ICSynth) to predict optimal catalysts or solvents .
Q. What mechanisms explain the reactivity of the carbamate group in this compound under basic conditions?
- Methodological Answer:
- Nucleophilic Attack: The carbamate’s carbonyl carbon is susceptible to nucleophilic substitution (e.g., hydroxide ion cleavage), forming tert-butanol and a fluorinated amine .
- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy (C=O stretching at ~1700 cm⁻¹) to track carbamate decomposition .
- pH-Dependent Stability: Conduct stability assays at pH 7–10 to identify decomposition thresholds .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer:
- Data Triangulation: Compare toxicity profiles from multiple sources (e.g., OECD guidelines vs. IARC classifications) .
- In Vitro Testing:** Use HepG2 or HEK293 cell lines to assess acute toxicity (MTT assays) and genotoxicity (Ames test) .
- Meta-Analysis: Apply statistical tools (e.g., R or Python’s SciPy) to identify outliers or methodological biases in existing datasets .
Q. What advanced spectroscopic techniques are suitable for structural elucidation of derivatives?
- Methodological Answer:
- 2D NMR: Utilize HSQC and HMBC to resolve stereochemistry and confirm fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Achieve <5 ppm accuracy for molecular formula validation .
- X-ray Crystallography: Determine absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for fluorinated compounds) .
Q. How can researchers assess the biological activity of derivatives in antiviral studies?
- Methodological Answer:
- Enzyme Inhibition Assays: Target viral proteases (e.g., SARS-CoV-2 Mpro) using fluorogenic substrates and measure IC₅₀ values .
- Cell-Based Models: Infect Vero E6 cells with pseudotyped viruses and quantify replication inhibition via qRT-PCR .
- SAR Analysis: Modify the fluoroproline or tert-butyl group and correlate structural changes with activity trends .
Q. What methodologies are recommended for analyzing decomposition products under thermal stress?
- Methodological Answer:
- TGA-FTIR: Thermogravimetric analysis coupled with FTIR identifies volatile decomposition byproducts (e.g., CO, NOx) .
- GC-MS: Profile non-volatile residues after pyrolysis at 200–400°C .
- Hazard Mitigation: Design fume hood protocols with real-time gas sensors to detect hazardous emissions during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
